(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Profiling

(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 957205-65-1) is a trifluoromethyl-substituted N-phenylpyrazole building block (C11H9F3N2O, MW 242.20 g/mol) featuring a primary hydroxymethyl (-CH2OH) group at the pyrazole 4-position. It belongs to a critical class of fluorinated heterocyclic intermediates widely employed in medicinal chemistry and agrochemical discovery programs, where the trifluoromethyl group enhances metabolic stability and the hydroxymethyl handle enables divergent functionalization.

Molecular Formula C11H9F3N2O
Molecular Weight 242.2 g/mol
CAS No. 957205-65-1
Cat. No. B1629550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
CAS957205-65-1
Molecular FormulaC11H9F3N2O
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)CO)C(F)(F)F
InChIInChI=1S/C11H9F3N2O/c12-11(13,14)10-8(7-17)6-15-16(10)9-4-2-1-3-5-9/h1-6,17H,7H2
InChIKeyMKCVZJGVLCKGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 957205-65-1) Core Chemical Profile for R&D Procurement


(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 957205-65-1) is a trifluoromethyl-substituted N-phenylpyrazole building block (C11H9F3N2O, MW 242.20 g/mol) featuring a primary hydroxymethyl (-CH2OH) group at the pyrazole 4-position . It belongs to a critical class of fluorinated heterocyclic intermediates widely employed in medicinal chemistry and agrochemical discovery programs, where the trifluoromethyl group enhances metabolic stability and the hydroxymethyl handle enables divergent functionalization . Commercial sourcing typically achieves a standard purity of ≥95%, supported by batch-specific QC documentation (NMR, HPLC, GC) .

Why 4-Position Oxidation State Matters When Substituting (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol


Procurement decisions within the 1-phenyl-5-(trifluoromethyl)pyrazole family often overlook the critical divergence in synthetic utility dictated by the C-4 functional group oxidation state. While the 4-carbaldehyde (CAS 497833-07-5) and 4-carboxylic acid (CAS 98534-81-7) analogs share the same pyrazole core, their distinct reactivities—electrophilic carbonyl chemistry versus nucleophilic alcohol derivatization—render them non-interchangeable in multi-step syntheses [1]. The primary alcohol function of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol uniquely enables direct O-alkylation, esterification, or activation for nucleophilic displacement that cannot be replicated by the aldehyde or acid without additional redox steps, impacting both synthetic efficiency and final product purity [2].

Quantitative Head-to-Head Evidence: (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Versus Closest Structural Analogs


Hydrogen Bond Donor Capacity: Alcohol vs. Aldehyde and Acid Analogs

The target compound introduces one hydrogen bond donor (HBD) via its -OH group, absent in the 4-carbaldehyde comparator. The 4-carboxylic acid possesses one HBD but with a higher topological polar surface area (tPSA). The balanced HBD count of the alcohol (1 HBD) versus the aldehyde (0 HBD) is critical for meeting Lipinski's Rule of Five thresholds for oral bioavailability in lead optimization, where zero HBDs can limit target engagement . The predicted LogP for the target alcohol also reflects a favorable balance of lipophilicity relative to the more polar acid analog [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Divergence: Direct Reduction Access vs. Multi-Step Routes to Analogs

The targeted 4-hydroxymethyl compound is directly accessible via NaBH₄ reduction of the corresponding 4-formyl pyrazole in 52–87% yield, as demonstrated in the synthesis of structurally analogous 3-aryl-4-hydroxymethyl-1-phenylpyrazoles [1]. Conversely, the 4-carboxylic acid analog requires a separate carboxylation or oxidation sequence involving lithiation at the 4-position using LDA, followed by CO₂ quenching [2]. This establishes the alcohol as the most convergent synthetic intermediate when the target scaffold requires a 4-hydroxymethyl handle, avoiding protection/deprotection or redox manipulation of other 4-substituted analogs.

Organic Synthesis Process Chemistry Route Scouting

Commercial Purity Thresholds as Selection Criteria: 95% vs. 98% Grades

Commercial sourcing reveals a purity differential between the 4-hydroxymethyl compound and its oxidized analog. The target alcohol is routinely supplied at ≥95% purity (standard grade) with full batch-specific QC (NMR, HPLC, GC) . In contrast, the 4-carbaldehyde analog (CAS 497833-07-5) is frequently listed at a higher 98% purity grade, reflecting differences in synthetic purification ease or stability . For early-stage discovery, the 95% grade may be sufficient; however, for late-stage intermediate campaigns or patent-enabling work, the higher purity of the aldehyde may reduce purification burden downstream.

Quality Control Procurement Analytical Chemistry

Divergent Functionalization Potential: Nucleophilic vs. Electrophilic 4-Position Handles

The hydroxymethyl group of the target compound serves as a versatile nucleophilic handle that can be directly converted into ethers, esters, carbamates, or activated to a leaving group for displacement—all transformations incompatible with the electrophilic aldehyde without prior protection. In the broader scheme of SAR exploration, having a 4-CH₂OH intermediate allows divergent functionalization into 4-CH₂NR₂, 4-CH₂OR, or 4-CH₂-halo analogs in a single chemical step, a synthetic flexibility not offered by the acid or aldehyde [1]. This is a class-level advantage of pyrazole-4-methanols over their oxidized counterparts.

Fragment-Based Drug Discovery Parallel Synthesis Medicinal Chemistry

Recommended Deployment Scenarios for (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol in Scientific Workflows


MedChem Lead Optimization Requiring a Hydrogen Bond Donor at the Heterocycle Periphery

When a discovery program's pharmacophore model demands a hydrogen bond donor at the pyrazole 4-position to engage a key residue (e.g., kinase hinge region, GPCR binding pocket), the target alcohol is the preferred intermediate over the 4-carbaldehyde (0 HBD, LogP 2.38 vs. predicted ~2.5-2.7). The alcohol can be directly incorporated into the core scaffold and elaborated via O-alkylation or esterification, providing synthetic efficiency gains. [1]

Divergent Library Synthesis Using 4-CH₂OH as a Common Late-Stage Diversification Point

For medicinal chemistry groups employing parallel synthesis, this compound serves as an ideal late-stage diversification hub. The hydroxymethyl group can be converted to chloromethyl (SOCl₂), aminomethyl (via activation/displacement), or fluoromethyl (DAST) analogs without re-synthesizing the entire pyrazole core, as demonstrated in analogous systems where 4-hydroxymethyl pyrazoles are fluorinated in 41-73% yield. [1]

Agrochemical Discovery Programs Targeting Succinate Dehydrogenase (SDH) Inhibition

The trifluoromethyl pyrazole core is a privileged scaffold in modern fungicide design (e.g., SDH inhibitor class). This 4-hydroxymethyl variant enables exploration of substituent effects at a position known to modulate target binding and metabolic stability. Researchers can leverage its unique combination of CF₃ and CH₂OH groups to systematically investigate structure-activity relationships that the 4-carboxylic acid or 4-unsubstituted analogs cannot address. [2]

Process Chemistry Development Seeking a Trackable Intermediate with Characteristic NMR Signatures

The target compound offers distinct ¹H and ¹³C NMR signatures (CH₂OH protons and carbon) that serve as valuable tracking handles in reaction monitoring, a clear differentiation from the aldehyde analog which is susceptible to oxidation during storage and handling. Commercial QC documentation ensures batch-to-batch consistency (≥95% purity with NMR/HPLC/GC release data), supporting reproducibility in scale-up campaigns.

Quote Request

Request a Quote for (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.